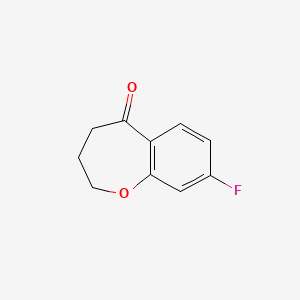
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and cyclic ketones.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can be compared with other similar compounds, such as:
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzodiazepine: This compound shares a similar fluorine substitution but differs in its core structure, leading to distinct chemical and biological properties.
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol:
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound belonging to the class of benzoxepines, which are characterized by their seven-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of specific enzymes and receptors. This article aims to consolidate existing research on the biological activity of this compound, highlighting key findings from various studies.
- Molecular Formula : C₉H₈FNO₂
- Molecular Weight : 181.16 g/mol
- CAS Number : 844648-10-8
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets:
- Inhibition of Phenylethanolamine N-methyltransferase (PNMT) :
- Receptor Binding Affinity :
- Antioxidant and Anti-inflammatory Activities :
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways. The presence of the fluorine atom at the 8-position enhances its lipophilicity and potential CNS penetration.
Future Directions
Further research is warranted to explore the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics and long-term effects are necessary to fully understand its safety profile and efficacy.
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXMTGIFAONJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














